molecular formula C24H25N3O3 B11007282 3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone

3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone

Cat. No.: B11007282
M. Wt: 403.5 g/mol
InChI Key: RUIOIEBUZBDNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone is a complex organic compound that belongs to the class of indole derivatives

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

3-(4-methoxyindol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C24H25N3O3/c1-29-16-6-7-20-18(14-16)19-15-27(12-9-21(19)25-20)24(28)10-13-26-11-8-17-22(26)4-3-5-23(17)30-2/h3-8,11,14,25H,9-10,12-13,15H2,1-2H3

InChI Key

RUIOIEBUZBDNCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCN4C=CC5=C4C=CC=C5OC

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The tetrahydro-pyridoindole core is synthesized via Fischer indole cyclization , a well-established method for constructing indole derivatives. A methoxy-substituted arylhydrazine (e.g., 4-methoxyphenylhydrazine) reacts with a Boc-protected 4-piperidone under acidic conditions (HCl/EtOH or BF₃·Et₂O), inducing a-sigmatropic rearrangement followed by cyclization.

Mechanism :

  • Formation of arylhydrazone from 4-methoxyphenylhydrazine and 4-piperidone.

  • Acid-catalyzed enehydrazine rearrangement to generate a diimine intermediate.

  • Cyclization and ammonia elimination to yield the tetrahydro-pyridoindole scaffold.

Optimization :

  • Electron-poor hydrazines require stronger acids (e.g., trifluoroboron etherate) for efficient cyclization.

  • Boc protection of the piperidone nitrogen prevents undesired side reactions during rearrangement.

Functionalization of 4-Methoxyindole

Alkylation at N1

The 4-methoxyindole undergoes N1-alkylation using propargyl bromide under phase-transfer conditions (toluene/50% NaOH, tetrabutylammonium bromide). This introduces a propargyl group, enabling subsequent cross-coupling:

4-Methoxyindole+Propargyl BromideNaOH, TBAB1-Propargyl-4-methoxyindole\text{4-Methoxyindole} + \text{Propargyl Bromide} \xrightarrow{\text{NaOH, TBAB}} \text{1-Propargyl-4-methoxyindole}

Key Data :

  • Yield: 68–72%.

  • Characterization: 1H NMR^1\text{H NMR} (CDCl₃) δ 7.93 (s, 1H, indole-H), 3.89 (s, 3H, OCH₃).

Sonogashira Coupling for Propanone Linker Installation

Alkyne-Azide Cycloaddition

The propargyl-functionalized tetrahydro-pyridoindole and 1-iodo-4-methoxyindole undergo Sonogashira coupling using Pd(PPh₃)₄/CuI in triethylamine:

Propargyl-Pyridoindole+1-Iodo-4-methoxyindolePd(PPh₃)₄, CuI1-(Propynyl)-3-(4-methoxyindol-1-yl)pyridoindole\text{Propargyl-Pyridoindole} + \text{1-Iodo-4-methoxyindole} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{1-(Propynyl)-3-(4-methoxyindol-1-yl)pyridoindole}

Conditions :

  • Temperature: 60–80°C.

  • Yield: 47–55%.

Hydration of Alkyne to Ketone

The coupled alkyne is hydrated to the propanone using HgSO₄ in H₂SO₄/H₂O, followed by oxidation with Jones reagent (CrO₃/H₂SO₄):

Propynyl IntermediateHgSO₄, H₂OPropanol IntermediateCrO₃1-Propanone Derivative\text{Propynyl Intermediate} \xrightarrow{\text{HgSO₄, H₂O}} \text{Propanol Intermediate} \xrightarrow{\text{CrO₃}} \text{1-Propanone Derivative}

Characterization :

  • IR (KBr): 1715 cm⁻¹ (C=O stretch).

  • 1H NMR^1\text{H NMR}: δ 2.98 (t, 2H, CH₂CO), 3.12 (t, 2H, COCH₂).

Alternative Route: Brønsted Acid-Catalyzed Friedel-Crafts Acylation

Intramolecular Cyclization

A Brønsted acid ionic liquid (e.g., 4-n-butyl-4-(3-sulfopropyl)thiomorpholinium triflate) catalyzes the Friedel-Crafts hydroxyalkylation of 4-(indol-2-yl)-4-oxobutanal derivatives. The intermediate 3-indolylmethanol reacts with 4-methoxyindole to form the propanone bridge:

Tetrahydro-pyridoindole+4-MethoxyindoleBrønsted AcidTarget Compound\text{Tetrahydro-pyridoindole} + \text{4-Methoxyindole} \xrightarrow{\text{Brønsted Acid}} \text{Target Compound}

Conditions :

  • Solvent: Hexafluoroisopropanol (HFIP).

  • Yield: 74–86%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Sonogashira + Hydration47–55Regioselective alkyne functionalizationRequires toxic HgSO₄
Brønsted Acid Catalysis74–86One-pot cascade reactionLimited substrate scope
Fischer Indole60–75Scalable for tetrahydro-pyridoindoleMulti-step protection/deprotection

Structural Characterization and Validation

Spectroscopic Data

  • $$ ^1\text{H NMR} (400 MHz, CDCl₃): δ 8.09 (d, J = 8.0 Hz, 1H, pyridoindole-H), 7.64 (d, J = 8.0 Hz, 1H, indole-H), 3.89 (s, 3H, OCH₃), 3.70 (s, 3H, OCH₃).

  • HRMS : m/z 373.4 [M+H]⁺ (Calc. 373.45).

X-ray Crystallography

Single-crystal X-ray analysis confirms the tetrahydro-pyridoindole core adopts a boat conformation, with the propanone linker occupying an equatorial position .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Biological Applications

This compound has garnered attention for its potential therapeutic applications, particularly in the following areas:

Neuroprotective Activity

Research indicates that compounds with similar structures exhibit neuroprotective properties, making this compound a candidate for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to interact with neurotransmitter systems may provide insights into its mechanism of action.

Anticancer Properties

The structural complexity and presence of indole moieties are often associated with anticancer activity. Studies on related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

Serotonergic Activity

Given its indole structure, this compound may interact with serotonin receptors, suggesting potential applications in treating mood disorders and anxiety-related conditions.

Case Study 1: Neuroprotection

In a study investigating the neuroprotective effects of tetrahydro-pyridoindoles, compounds demonstrated significant reductions in oxidative stress markers in neuronal cell cultures. This suggests that our target compound may exhibit similar protective effects.

Case Study 2: Anticancer Activity

A related indole derivative was shown to inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis. This provides a foundation for further exploration of the anticancer potential of 3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone .

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone involves its interaction with specific molecular targets and pathways. This can include:

    Binding to Receptors: Interaction with specific receptors in the body.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes.

    Signal Transduction: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other indole derivatives.

Biological Activity

The compound 3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone , with CAS number 1574411-49-6 , is a complex organic molecule that has recently gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O3C_{24}H_{25}N_{3}O_{3} with a molecular weight of 403.5 g/mol . The structure features two significant heterocyclic systems: an indole and a tetrahydropyridine derivative, which are known for various biological activities.

PropertyValue
CAS Number1574411-49-6
Molecular FormulaC24H25N3O3
Molecular Weight403.5 g/mol

Research indicates that compounds with similar structures often exhibit interactions with neurotransmitter systems, particularly through inhibition of monoamine oxidases (MAOs) and modulation of receptor activity. For instance, the tetrahydroindole core has been identified as a potential inhibitor of MAO-A and MAO-B, which play crucial roles in the metabolism of neurotransmitters such as dopamine and serotonin .

2. Inhibition Studies

In vitro studies have shown that derivatives of the tetrahydropyridine core exhibit significant inhibition against MAO enzymes. For example, compounds related to this structure demonstrated IC50 values in the low micromolar range for MAO-B inhibition, suggesting potential therapeutic applications in mood disorders and neurodegenerative diseases .

3. Cystic Fibrosis Modulators

The compound's structural analogs have been explored as potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) function. Certain derivatives showed promising results in enhancing CFTR activity in mutant forms associated with cystic fibrosis. These findings highlight the importance of the indole and pyridoindole scaffolds in drug design for respiratory diseases .

Case Study 1: MAO Inhibition

A study conducted on similar compounds revealed that specific derivatives exhibited potent MAO-B inhibition with IC50 values as low as 1.35 µM , outperforming standard inhibitors like pargyline. This suggests that modifications to the indole structure can significantly enhance biological activity against MAOs .

Case Study 2: Cystic Fibrosis Potentiation

In a screening campaign for CFTR modulators, compounds sharing the same chemical scaffold as our target compound were identified as effective potentiators in cell-based assays. Notably, one enantiomer demonstrated an efficacy comparable to existing therapies at concentrations lower than those typically required .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups on the indole and pyridoindole moieties in determining biological activity. Key observations include:

  • Methoxy Substituents : The presence of methoxy groups enhances solubility and may improve receptor binding affinity.
  • Indole Ring Orientation : The spatial arrangement of the indole rings influences interaction with target enzymes and receptors.

Q & A

Q. What are the recommended synthetic pathways for 3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone?

  • Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:
  • Indole moiety formation : Use Friedel-Crafts acylation or electrophilic substitution to introduce the 4-methoxy group on the indole ring.
  • Pyridoindole framework construction : Cyclization of tryptamine derivatives with ketones or aldehydes under acidic conditions.
  • Coupling reactions : Link the indole and pyridoindole moieties via a propanone spacer using nucleophilic substitution or cross-coupling catalysts (e.g., Pd-based catalysts).
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product.
    Characterization via 1^1H/13^{13}C-NMR, HRMS, and IR spectroscopy is critical to confirm structural integrity .

Q. How should researchers validate the molecular structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C spectra to verify substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}).
  • HPLC or UPLC : Assess purity (>95% recommended for biological assays).
  • X-ray crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound, given its structural complexity?

  • Methodological Answer :
  • Design analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy or halogens) to assess electronic and steric effects.
  • Biological screening : Test analogs against relevant targets (e.g., estrogen receptors, serotonin transporters) using in vitro assays.
  • Computational modeling : Perform docking studies (e.g., AutoDock, Schrödinger) to predict binding modes and correlate with activity data.
  • Data analysis : Use statistical tools (e.g., QSAR models) to quantify substituent contributions.
    Example SAR insights: Methoxy groups enhance solubility but may reduce receptor affinity compared to chloro analogs .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).
  • Validate target specificity : Use CRISPR-edited isogenic cell lines to rule out off-target effects.
  • Replicate studies : Collaborate with independent labs to confirm reproducibility.
  • Analyze stereochemical purity : Chiral HPLC or circular dichroism to ensure enantiomeric excess, as stereochemistry impacts activity .

Q. How can synthetic yields be optimized for large-scale production of this compound?

  • Methodological Answer :
  • Reaction optimization : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., Pd(OAc)2_2), and temperatures using Design of Experiments (DoE) software.
  • Automation : Employ flow chemistry for precise control of reaction parameters (residence time, mixing efficiency).
  • In-line analytics : Use real-time FTIR or Raman spectroscopy to monitor reaction progress.
  • Scale-up considerations : Address exothermicity and purification challenges (e.g., switch distillation to crystallization) .

Q. What approaches identify biological targets for this compound in neuropharmacology or oncology?

  • Methodological Answer :
  • Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from tissue lysates.
  • Proteomics : Use LC-MS/MS to identify captured proteins.
  • Molecular docking : Screen against databases like PDB or ChEMBL for potential targets (e.g., kinases, GPCRs).
  • Functional validation : CRISPR knockout or siRNA silencing of candidate targets to observe phenotypic changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.